5-Ethylthiophene-2-sulfonohydrazide
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Overview
Description
5-Ethylthiophene-2-sulfonohydrazide is an organic compound with the molecular formula C6H10N2O2S2 and a molecular weight of 206.29 g/mol It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethylthiophene-2-sulfonohydrazide typically involves the sulfonation of 5-ethylthiophene followed by the introduction of a hydrazide group. One common method includes the reaction of 5-ethylthiophene with chlorosulfonic acid to form 5-ethylthiophene-2-sulfonyl chloride. This intermediate is then reacted with hydrazine hydrate to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Ethylthiophene-2-sulfonohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonohydrazide group to other functional groups.
Substitution: The sulfonohydrazide group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or other reduced derivatives.
Scientific Research Applications
5-Ethylthiophene-2-sulfonohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research into its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Ethylthiophene-2-sulfonohydrazide involves its interaction with specific molecular targets. The sulfonohydrazide group can form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Thiophene-2-sulfonohydrazide
- 5-Methylthiophene-2-sulfonohydrazide
- 5-Propylthiophene-2-sulfonohydrazide
Uniqueness
5-Ethylthiophene-2-sulfonohydrazide is unique due to the presence of the ethyl group at the 5-position of the thiophene ring. This structural feature can influence its chemical reactivity and interactions with other molecules, making it distinct from other similar compounds.
Properties
IUPAC Name |
5-ethylthiophene-2-sulfonohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2S2/c1-2-5-3-4-6(11-5)12(9,10)8-7/h3-4,8H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOYGRWDTBMUPTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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